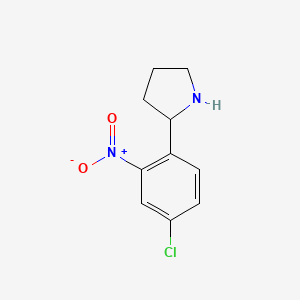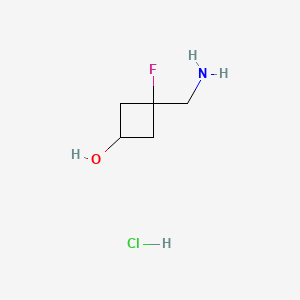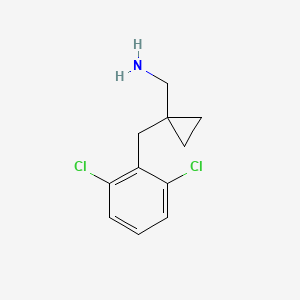
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H13Cl2N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,6-dichlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene or carbenoid reagent.
Attachment of the 2,6-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the cyclopropylmethanamine reacts with 2,6-dichlorobenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl or cyclopropyl derivatives.
科学的研究の応用
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of amine-containing compounds with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(1-(2,6-Dichlorobenzyl)cyclopropyl)amine: Lacks the methylene bridge present in (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine.
Uniqueness:
- The presence of both the cyclopropyl and 2,6-dichlorobenzyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, offering potential advantages in specific applications.
特性
分子式 |
C11H13Cl2N |
|---|---|
分子量 |
230.13 g/mol |
IUPAC名 |
[1-[(2,6-dichlorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-2-1-3-10(13)8(9)6-11(7-14)4-5-11/h1-3H,4-7,14H2 |
InChIキー |
DMOKUTVVTYDDQN-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(C=CC=C2Cl)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


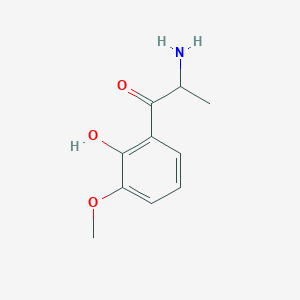
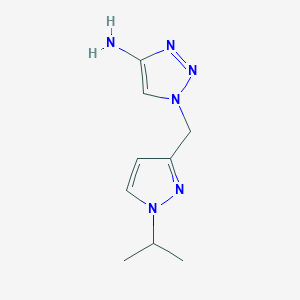
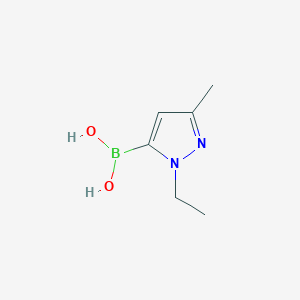
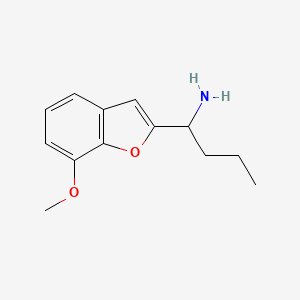
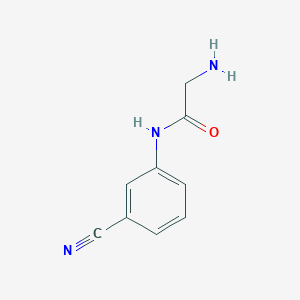

![Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate](/img/structure/B13561275.png)
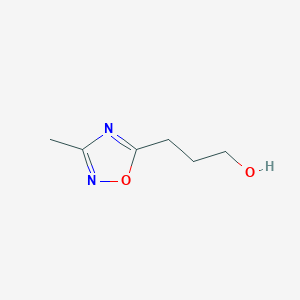
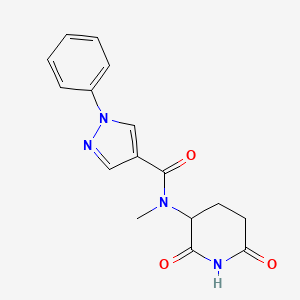
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
